molecular formula C6H7ClO2S2 B3383280 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride CAS No. 405308-14-7

2-(Thiophen-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B3383280
CAS No.: 405308-14-7
M. Wt: 210.7 g/mol
InChI Key: NYTNMUXNWRMSDC-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C6H7ClO2S2 and a molecular weight of 210.7 g/mol . This compound is characterized by the presence of a thiophene ring, an ethane chain, and a sulfonyl chloride group. It is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Thiophen-2-yl)ethane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of thiophene with ethane-1-sulfonyl chloride in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or chloroform to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The thiophene ring can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)ethane-1-sulfonyl chloride is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of various organic compounds with distinct chemical and biological activities .

Properties

IUPAC Name

2-thiophen-2-ylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTNMUXNWRMSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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